N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide
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Description
N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Chemical Properties
Enantioselective Synthesis : N-methoxy-N-methylamide derivatives have been utilized in the enantioselective synthesis of piperidines, suggesting applications in the synthesis of complex organic molecules with specific optical activities. This process is crucial for the development of pharmaceuticals where the chirality of the molecule can significantly affect its biological activity (Calvez, Chiaroni, & Langlois, 1998).
Antiproliferative Effects
Antiproliferative Activities : Compounds with similar structures have demonstrated antiproliferative effects on cancer cells, indicating potential applications in cancer research and therapy. For instance, certain phenylpyrazolodiazepin-7-ones have shown competitive activities against melanoma and hematopoietic cell lines, suggesting that related compounds could serve as leads for developing new anticancer agents (Kim et al., 2011).
Phosphodiesterase Inhibitors
Phosphodiesterase Type 4 Inhibition : Pyrazolo[1,5-a]-1,3,5-triazines, as bioisosteric replacements for adenine derivatives, have been identified as potent phosphodiesterase type 4 inhibitors. This suggests applications in treating inflammatory diseases by modulating immune responses, highlighting the potential of related structures in developing new therapeutics (Raboisson et al., 2003).
Antimicrobial Activities
Antibacterial and Antifungal Activities : Novel pyrazol-5-amine benzamides have been synthesized to assess their antimicrobial efficacy. These compounds exhibit significant antibacterial and antifungal activities, suggesting that related chemical entities might find applications in developing new antimicrobial agents (Raju et al., 2010).
Drug Discovery and Molecular Interactions
Drug Discovery and Molecular Dynamics : Studies involving cocrystals of pyrazinamide have utilized computational simulations to understand the reactive properties and interactions of molecules, paving the way for applications in drug discovery, particularly in anti-TB drug development and energy conversion systems (Al-Otaibi et al., 2020).
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-11-15-29(16-12-18)23-25(27-14-13-26-23)32-21-9-7-19(8-10-21)24(30)28-17-20-5-3-4-6-22(20)31-2/h3-10,13-14,18H,11-12,15-17H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHHMVXQUXTDQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.